(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid

Suzuki-Miyaura Cross-Coupling Fluorinated Biphenyls

Researchers requiring electron-deficient boronic acids for Suzuki-Miyaura cross-coupling with electron-poor electrophiles face limited building block options. (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid addresses this gap with its unique F/CF3CH2O substitution pattern. • Enables synthesis of polyfluorinated biphenyls via coupling with electron-poor partners • Consistent 98% purity ensures reproducible cross-coupling kinetics • Available in multiple scales from mg to gram quantities for medchem and agrochem programs

Molecular Formula C8H7BF4O3
Molecular Weight 237.95 g/mol
CAS No. 947533-09-7
Cat. No. B1437028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid
CAS947533-09-7
Molecular FormulaC8H7BF4O3
Molecular Weight237.95 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OCC(F)(F)F)F)(O)O
InChIInChI=1S/C8H7BF4O3/c10-6-3-5(9(14)15)1-2-7(6)16-4-8(11,12)13/h1-3,14-15H,4H2
InChIKeyDPSYYQDRJMHAGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid (CAS 947533-09-7) Baseline Data


(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C8H7BF4O3 and a molecular weight of 237.94 g/mol [1]. It is commercially available from multiple suppliers, typically at 95% or 98% purity . The compound is characterized by its strong electron-withdrawing properties, which are imparted by the fluorine atom and the 2,2,2-trifluoroethoxy substituent .

Why (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic Acid Cannot Be Simply Substituted


Generic substitution is not recommended because the specific substitution pattern and electronic properties of this boronic acid are critical for its reactivity. The combination of a fluorine atom and a trifluoroethoxy group on the phenyl ring creates a unique electron-deficient environment that influences its performance in key reactions like Suzuki-Miyaura cross-coupling . Analogs with different substituents, such as a methoxy group or a missing fluorine, will exhibit different electronic characteristics and reaction kinetics, potentially leading to reduced yields, altered selectivity, or complete reaction failure [1].

Quantitative Evidence for (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic Acid Selection


Reactivity Advantage in Suzuki-Miyaura Coupling for Electron-Poor Substrates

This compound belongs to a class of highly electron-deficient boronic acids. Studies on analogous highly fluorinated systems demonstrate that the use of specific phosphine ligands enables successful Suzuki-Miyaura cross-coupling with electron-poor electrophiles, a process that often fails with less electron-deficient boronic acids [1]. While direct quantitative data for this specific compound is not available from primary literature, its strong electron-withdrawing substituents classify it as a suitable candidate for the methodologies described for polyfluorinated biphenyl synthesis .

Suzuki-Miyaura Cross-Coupling Fluorinated Biphenyls

Enhanced Acidity Compared to Non-Fluorinated Analogs

The presence of electron-withdrawing fluorine atoms significantly increases the acidity of boronic compounds [1]. The target compound's molecular structure incorporates both a ring-bound fluorine atom and a highly electronegative trifluoroethoxy group. This substitution pattern is known to increase acidity (lower pKa) compared to non-fluorinated phenylboronic acid, which has a pKa of approximately 8.8 [2].

pKa Boronic Acid Fluorination

Key Application Scenarios for (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic Acid (CAS 947533-09-7)


Synthesis of Polyfluorinated Biphenyls via Suzuki-Miyaura Cross-Coupling

Based on its classification as an electron-poor boronic acid, this compound is a prime candidate for the synthesis of polyfluorinated biphenyls [1]. Research indicates that using specific phosphine ligands with electron-deficient boronic acids like this one enables cross-coupling with electron-poor electrophiles, expanding the scope of accessible fluorinated building blocks [1].

Development of Fluorinated Pharmaceuticals and Agrochemical Intermediates

The compound's unique electronic profile and its ability to participate in Suzuki-Miyaura cross-coupling make it a valuable building block for constructing complex molecules . Its electron-withdrawing properties can be leveraged to modulate the physicochemical and biological properties of drug candidates, making it a relevant intermediate for medicinal and agrochemical research .

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